2-Benzyl-2-azaspiro[3.3]heptan-6-one
Overview
Description
2-Benzyl-2-azaspiro[3.3]heptan-6-one is a spirocyclic compound with a unique structure that features a benzyl group attached to a spiro-fused azaspiroheptane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-azaspiro[3.3]heptan-6-one typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method involves the cyclization of a benzylamine derivative with a ketone to form the spirocyclic structure. The reaction conditions often require the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-azaspiro[3.3]heptan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or azaspiroheptane moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-Benzyl-2-azaspiro[3.3]heptan-6-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can enhance binding affinity and selectivity.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-azaspiro[3.3]heptan-6-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The benzyl group can enhance lipophilicity, aiding in membrane permeability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: A bioisostere of piperidine, used in drug design for its similar structural properties.
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with an oxygen atom in the ring, used in similar applications.
Uniqueness
2-Benzyl-2-azaspiro[3.3]heptan-6-one is unique due to its benzyl group, which provides additional functionalization options and can enhance biological activity. Its spirocyclic structure also offers rigidity, which can improve binding specificity and stability in biological systems .
Properties
IUPAC Name |
2-benzyl-2-azaspiro[3.3]heptan-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-12-6-13(7-12)9-14(10-13)8-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRJFVDHYZWHES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC12CN(C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301248145 | |
Record name | 2-Azaspiro[3.3]heptan-6-one, 2-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365639-14-0 | |
Record name | 2-Azaspiro[3.3]heptan-6-one, 2-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365639-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azaspiro[3.3]heptan-6-one, 2-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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